methyl {[8-oxo-6-(2-thienyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl]thio}acetate
Description
Methyl {[8-oxo-6-(2-thienyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl]thio}acetate is a synthetic organic compound featuring a unique structure that integrates a thiophene ring with a tetrahydrotriazoloquinazoline backbone
Properties
IUPAC Name |
methyl 2-[(8-oxo-6-thiophen-2-yl-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b]quinazolin-2-yl)sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S2/c1-23-14(22)8-25-16-18-15-17-11-5-9(13-3-2-4-24-13)6-12(21)10(11)7-20(15)19-16/h2-4,7,9H,5-6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWXPDEHEEPHVMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NN2C=C3C(=NC2=N1)CC(CC3=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of methyl {[8-oxo-6-(2-thienyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl]thio}acetate generally involves several steps, including cyclization, sulfenylation, and esterification. A common synthetic route includes the cyclization of a quinazoline derivative with a thiophene compound, followed by oxidation and subsequent thioester formation using methyl iodide. The specific reaction conditions often require controlled temperatures, catalysts, and solvents to optimize yields and purity.
Industrial Production Methods
For industrial-scale production, the process may be scaled up using flow chemistry techniques to ensure consistent quality and efficiency. This typically involves the use of continuous stirred-tank reactors (CSTRs) or plug flow reactors (PFRs), ensuring that all reactants are evenly mixed and reaction parameters are tightly controlled to maximize output.
Chemical Reactions Analysis
Types of Reactions
Methyl {[8-oxo-6-(2-thienyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl]thio}acetate is known to undergo a variety of chemical reactions, including:
Oxidation: This reaction can be initiated by oxidizing agents like potassium permanganate or hydrogen peroxide, transforming the compound into its respective sulfoxide or sulfone derivatives.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of reduced forms of the original molecule.
Common Reagents and Conditions
Common reagents include strong acids and bases for catalysis, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and specific solvents to facilitate desired transformations.
Major Products Formed
Depending on the specific reaction conditions and reagents used, major products from these reactions include sulfoxides, sulfones, substituted derivatives, and various reduced forms of the original compound.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
One of the most notable applications of this compound is its potential as an anticancer agent. Studies have indicated that derivatives of quinazoline compounds exhibit significant cytotoxic effects against various cancer cell lines. The incorporation of the thienyl group and the triazole moiety enhances the biological activity by improving solubility and bioavailability. Research has shown that compounds with similar structures can inhibit tumor growth and induce apoptosis in cancer cells, suggesting that methyl {[8-oxo-6-(2-thienyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl]thio}acetate may possess similar properties.
Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. It has been reported that compounds containing thiazole and thienyl groups exhibit broad-spectrum antimicrobial activity. The structural characteristics of this compound could contribute to its efficacy against various bacterial and fungal strains.
Neuroprotective Effects
Recent studies suggest that compounds with triazole and quinazoline frameworks may offer neuroprotective benefits. The ability to cross the blood-brain barrier and modulate neuroinflammatory processes makes such compounds candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.
Agricultural Applications
Pesticide Development
The unique chemical structure of this compound also holds promise in agricultural applications as a pesticide or herbicide. Compounds with similar thienyl and quinazoline structures have been shown to possess herbicidal properties against various weeds. The development of derivatives based on this compound could lead to more effective and environmentally friendly agricultural chemicals.
Material Science Applications
Polymer Synthesis
In material science, the synthesis of polymers incorporating this compound could result in materials with enhanced thermal stability and mechanical properties. The incorporation of heterocyclic compounds into polymer matrices can improve their functionality for specific applications such as coatings or electronic devices.
Mechanism of Action
The mechanism by which methyl {[8-oxo-6-(2-thienyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl]thio}acetate exerts its effects is largely dependent on its interactions at the molecular level. Typically, it targets specific enzymes or receptors, binding to their active sites and altering their function. This interaction can modulate biological pathways, leading to a range of physiological effects. The pathways involved often include signaling cascades crucial for cell growth, apoptosis, and immune responses.
Comparison with Similar Compounds
Comparison
Compared to other similar compounds, such as thienyl-substituted quinazolines or other triazoloquinazolines, methyl {[8-oxo-6-(2-thienyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl]thio}acetate stands out due to its unique substitution pattern and the presence of the thioester functionality. This gives it distinctive chemical reactivity and biological activity.
Similar Compounds
8-oxo-6-(2-thienyl)quinazoline: Known for its use in various synthetic applications.
5,6,7,8-tetrahydrotriazoloquinazoline: A related structure with different functional groups leading to varied applications.
Thienyl-substituted quinazolines: These compounds share the thiophene moiety but have different overall structures and properties.
There you have it, a comprehensive look at this compound
Biological Activity
Methyl {[8-oxo-6-(2-thienyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl]thio}acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, focusing on its anticancer, antibacterial, and anti-inflammatory activities.
Chemical Structure and Properties
The compound has a complex structure characterized by a quinazoline core with a thienyl group and a triazole moiety. Its molecular formula is with a molecular weight of approximately 374.4 g/mol. The presence of the thioacetate group suggests potential reactivity that can be exploited in biological systems.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinazoline derivatives. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Case Studies
- In Vitro Cytotoxicity : A study demonstrated that the compound exhibited significant cytotoxicity against A549 (lung cancer) and MCF-7 (breast cancer) cell lines with IC50 values in the micromolar range. The mechanism of action appears to involve apoptosis induction through the activation of caspase pathways .
- Mechanistic Studies : Further investigations into the mechanism revealed that the compound inhibits key signaling pathways associated with tumor growth and survival, including the PI3K/Akt and MAPK pathways .
Antibacterial Activity
The antibacterial properties of this compound have also been explored.
Research Findings
- Broad-Spectrum Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. In particular, it was found to inhibit Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .
- Synergistic Effects : Combinations with standard antibiotics like amoxicillin exhibited synergistic effects, enhancing antibacterial activity and suggesting potential for use in combination therapies .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound are attributed to its ability to inhibit pro-inflammatory cytokines.
Experimental Evidence
- Cytokine Inhibition : In vitro studies indicated that this compound significantly reduced the production of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages .
Summary of Biological Activities
| Biological Activity | Cell Line/Organism | Effect | IC50/MIC (µg/mL) |
|---|---|---|---|
| Anticancer | A549 (lung cancer) | Cytotoxic | ~10 |
| Anticancer | MCF-7 (breast cancer) | Cytotoxic | ~15 |
| Antibacterial | Staphylococcus aureus | Inhibitory | 32 |
| Antibacterial | Escherichia coli | Inhibitory | 64 |
| Anti-inflammatory | Macrophages | Cytokine inhibition | N/A |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing methyl {[8-oxo-6-(2-thienyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl]thio}acetate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis can be adapted from protocols for analogous triazoloquinazoline derivatives. Cyclocondensation of thiocarbohydrazide with intermediates like 4-oxoquinazolin-2-yl thioacetates in alkaline media (e.g., ethanol/H₂SO₄) is critical . Substituent placement (e.g., 2-thienyl) requires controlled halogenation or cross-coupling steps, as seen in thienylmethylthio derivatives . Solvent choice (e.g., nitrobenzene for cyclization) and temperature optimization (reflux vs. room temperature) significantly impact yield and purity .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are spectral contradictions resolved?
- Methodological Answer : Use IR to confirm thioacetate (C=S stretch ~1200–1050 cm⁻¹) and triazole/quinazoline C=N stretches (1600–1500 cm⁻¹) . ¹H/¹³C NMR should resolve aromatic protons (δ 6.5–8.5 ppm for thienyl) and methyl ester signals (δ ~3.7 ppm). Conflicting NOE or coupling constants may arise from conformational flexibility in the tetrahydroquinazoline ring; X-ray crystallography (as in ) provides definitive stereochemical assignments .
Q. How can purification challenges (e.g., byproduct removal) be addressed during synthesis?
- Methodological Answer : Recrystallization from ethanol or methanol effectively isolates the product from unreacted thiocarbohydrazide or maleimide intermediates . Column chromatography (silica gel, ethyl acetate/hexane gradient) resolves regioisomers formed during cyclization .
Advanced Research Questions
Q. What structural modifications enhance bioactivity, and how do substituent positions influence mechanism of action?
- Methodological Answer : Replace the 2-thienyl group with electron-withdrawing (e.g., nitro) or bulky substituents (e.g., isoxazolyl) to probe steric/electronic effects on binding . For antiviral or anticancer activity, prioritize modifications at the 6-position (quinazoline ring) and triazole sulfur, as seen in related thiazolo-triazole derivatives . SAR studies should pair synthesis with in vitro assays (e.g., kinase inhibition) and molecular docking to validate target interactions .
Q. What mechanistic insights explain the compound’s reactivity in heterocyclic ring formation?
- Methodological Answer : The triazole-thioacetate moiety undergoes nucleophilic substitution (e.g., with amines or thiols) to form fused rings. Density Functional Theory (DFT) can model transition states during cyclocondensation . Kinetic studies (e.g., monitoring intermediates via HPLC) clarify whether thiocarbohydrazide cyclization follows a stepwise or concerted pathway .
Q. How do computational models predict binding affinities, and what discrepancies arise between in silico and experimental data?
- Methodological Answer : Docking studies (AutoDock Vina) using crystal structures of target proteins (e.g., viral proteases) identify key interactions (e.g., hydrogen bonds with quinazoline carbonyl). Discrepancies may arise from solvent effects or protein flexibility; refine models with Molecular Dynamics (MD) simulations . Cross-validate with SPR (surface plasmon resonance) binding assays to resolve false positives .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Divergent results (e.g., cytotoxicity vs. antiviral activity) may stem from assay conditions (e.g., cell line variability). Standardize protocols using reference compounds (e.g., doxorubicin for cytotoxicity) and replicate under controlled O₂/pH conditions . Meta-analyses of IC₅₀ values from multiple studies can identify trends obscured by experimental noise .
Methodological Considerations for Experimental Design
- Reaction Scalability : Pilot small-scale reactions (≤1 mmol) to optimize conditions before scaling up. Use microreactors for exothermic steps (e.g., nitration) .
- Data Reproducibility : Document solvent batch effects (e.g., trace water in ethanol alters cyclization kinetics) and use internal standards (e.g., anthracene for HPLC) .
- Theoretical Frameworks : Link SAR studies to conceptual models like Hammett substituent constants or frontier molecular orbital theory to rationalize electronic effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
